Structural Differentiation from 6-(2-Furyl)-9-benzylpurine and 6-(Benzofur-2-yl)-9-benzylpurine Analogs
The compound bears a 1,3-dihydro-2-benzofuran-5-yl substituent at the purine 6-position, which is structurally distinct from the 2-furyl and benzofur-2-yl groups found in extensively characterized antimycobacterial purines [1]. In published SAR studies, 6-(2-furyl)-9-benzylpurine (compound 1a) exhibited an MIC of 0.39 µg/mL against M. tuberculosis H37Rv, whereas the more sterically demanding 6-(benzofur-2-yl) analog (2a) showed reduced activity [2]. No MIC or IC50 data exist for the 1,3-dihydro-2-benzofuran-5-yl variant. This evidence gap means that relative potency cannot be inferred from existing analog data.
| Evidence Dimension | Antimycobacterial potency (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 6-(2-Furyl)-9-benzylpurine (1a): MIC 0.39 µg/mL; 6-(Benzofur-2-yl)-9-benzylpurine (2a): reduced activity relative to 1a |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro microplate alamar blue assay (MABA) against M. tuberculosis H37Rv |
Why This Matters
Procurement decisions should not assume that the 1,3-dihydro-2-benzofuran-5-yl substituent confers antimycobacterial activity comparable to 2-furyl analogs; direct screening data are required.
- [1] Braendvang, M., Bakken, V., & Gundersen, L. L. (2009). Synthesis, structure, and antimycobacterial activity of 6-[1(3H)-isobenzofuranylidenemethyl]purines and analogs. Bioorganic & Medicinal Chemistry, 17(18), 6512–6516. https://doi.org/10.1016/j.bmc.2009.08.012 View Source
- [2] Gundersen, L. L., Nissen-Meyer, J., & Spilsberg, B. (2002). Synthesis and antimycobacterial activity of 6-arylpurines: the requirement of the 6-aryl group for activity. Bioorganic & Medicinal Chemistry Letters, 12(18), 2641–2643. Data reproduced in Braendvang & Gundersen (2005). View Source
